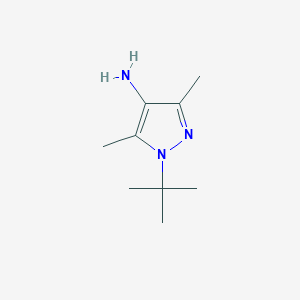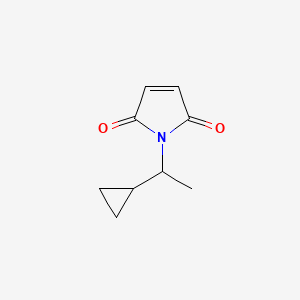
2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole
Overview
Description
The compound “2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole” belongs to the class of organic compounds known as benzodiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a diazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, which is a bicyclic compound consisting of two fused rings: a benzene ring and a diazole ring . The presence of chloromethyl, ethyl, and fluoro substituents would further influence its chemical properties.Chemical Reactions Analysis
Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of electronegative atoms like fluorine and chlorine could increase its polarity .Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
The compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are sensitive to Zn^2+ ions and can function as contrast agents in MRI scans. This application is crucial for enhancing the visibility of internal structures in MRI imaging, which is pivotal for accurate diagnosis and treatment planning in various medical conditions .
Synthesis of Neonicotinoid Compounds
Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. The compound has been used for synthesizing new neonicotinoid compounds, which are significant for agricultural applications as they protect crops from pest attacks without harming beneficial insects when used correctly .
Organic Synthesis Reagent
This chemical serves as a reagent in base-catalyzed alkylation reactions. For instance, it has been used in the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF (Dimethylformamide). Such reactions are fundamental in creating larger, more complex organic molecules for various research and industrial applications .
Pharmaceutical Compound Synthesis
The compound is a precursor in the synthesis of various pharmaceutical compounds. Its role in the development of new drugs and therapeutic agents is significant, as it can lead to advancements in medical treatments and drug discovery processes .
Mechanism of Action
properties
IUPAC Name |
2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPTVXCJFIFRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)
![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)
![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)
![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)